Cas no 1173313-82-0 (2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride)

2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride
- 1173313-82-0
- AKOS008101013
- 2-(2-chlorophenyl)-N'-hydroxyethanimidamidehydrochloride
- Z451350216
- 2-(2-chlorophenyl)-N'-hydroxyethanimidamide;hydrochloride
- EN300-44087
- J-003607
-
- Inchi: 1S/C8H9ClN2O.ClH/c9-7-4-2-1-3-6(7)5-8(10)11-12;/h1-4,12H,5H2,(H2,10,11);1H
- InChI Key: QOGKHBFDYOJPLT-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1Cl)C(=N)NO.Cl
Computed Properties
- Exact Mass: 220.0170183g/mol
- Monoisotopic Mass: 220.0170183g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Melting Point: 153-155 °C
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CB000741549-5g |
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride |
1173313-82-0 | 95+% | 5g |
¥16511.00 | 2023-09-15 | |
TRC | C376623-50mg |
2-(2-Chlorophenyl)-N'-hydroxyethanimidamide Hydrochloride |
1173313-82-0 | 50mg |
$ 95.00 | 2022-04-28 | ||
Enamine | EN300-44087-5.0g |
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride |
1173313-82-0 | 95% | 5g |
$630.0 | 2023-06-14 | |
TRC | C376623-250mg |
2-(2-Chlorophenyl)-N'-hydroxyethanimidamide Hydrochloride |
1173313-82-0 | 250mg |
$ 320.00 | 2022-04-28 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CB000741549-1g |
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride |
1173313-82-0 | 95+% | 1g |
¥6364.00 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087508-5g |
2-(2-Chlorophenyl)-N'-hydroxyethanimidamide hydrochloride |
1173313-82-0 | 95% | 5g |
¥3291.0 | 2023-04-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087508-1g |
2-(2-Chlorophenyl)-N'-hydroxyethanimidamide hydrochloride |
1173313-82-0 | 95% | 1g |
¥2233.0 | 2023-04-05 | |
Enamine | EN300-44087-2.5g |
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride |
1173313-82-0 | 95% | 2.5g |
$400.0 | 2023-06-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-334709-250mg |
2-(2-chlorophenyl)-N′-hydroxyethanimidamide hydrochloride, |
1173313-82-0 | 250mg |
¥1482.00 | 2023-09-05 | ||
1PlusChem | 1P019VPD-2.5g |
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride |
1173313-82-0 | 95% | 2.5g |
$491.00 | 2025-03-04 |
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride Related Literature
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
Additional information on 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride
Introduction to 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride (CAS No. 1173313-82-0) and Its Emerging Applications in Chemical Biology
The compound 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride, identified by the CAS number 1173313-82-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in modulating biological pathways and its role in the development of novel therapeutic agents. The presence of a chlorophenyl moiety and a hydroxyethanimidamide core suggests a high degree of chemical complexity, which may contribute to its pharmacological activity and specificity.
Recent studies have highlighted the importance of hydroxyethanimidamide derivatives in drug discovery, particularly for their ability to interact with biological targets in a manner that enhances binding affinity and reduces off-target effects. The 2-chlorophenyl substituent further contributes to the compound's pharmacokinetic properties, potentially improving solubility and metabolic stability. These attributes make 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride a promising candidate for further investigation in both preclinical and clinical settings.
In the realm of chemical biology, this compound has been explored for its interactions with various enzymes and receptors. Preliminary research indicates that it may exhibit inhibitory effects on certain kinases, which are critical targets in oncology and inflammatory diseases. The hydroxyethanimidamide moiety is particularly noteworthy, as it has been shown to disrupt protein-protein interactions by forming stable hydrogen bonds with key residues in target proteins. This mechanism of action aligns with the growing interest in structure-based drug design, where precise molecular interactions are leveraged to develop highly selective therapeutics.
The hydrochloride salt form of this compound enhances its stability and bioavailability, making it more suitable for formulation into pharmaceutical products. This form also facilitates easier handling and storage, which are essential considerations in industrial-scale production. Additionally, the compound's compatibility with various solvents and reaction conditions broadens its utility in synthetic chemistry applications, allowing researchers to explore diverse synthetic pathways and modifications.
Advances in computational chemistry have further accelerated the study of 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding affinity and mode of interaction with biological targets. These computational approaches complement experimental studies by predicting potential drug candidates' efficacy before costly wet-lab testing. Such integrative strategies are becoming increasingly prevalent in modern drug discovery pipelines.
The compound's potential extends beyond oncology; it has shown promise in preclinical models of neurodegenerative disorders. The ability of hydroxyethanimidamide derivatives to cross the blood-brain barrier has been particularly intriguing, as it opens up avenues for treating central nervous system (CNS) diseases that were previously difficult to address with small molecules. Further research is needed to fully elucidate these mechanisms, but initial findings suggest that this class of compounds may revolutionize CNS drug development.
In conclusion, 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride (CAS No. 1173313-82-0) represents a compelling example of how structural innovation can yield novel pharmacological entities with significant therapeutic potential. Its unique combination of structural features, coupled with emerging research findings, positions it as a valuable tool for both academic investigation and industrial development. As the field of chemical biology continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of medicine.
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